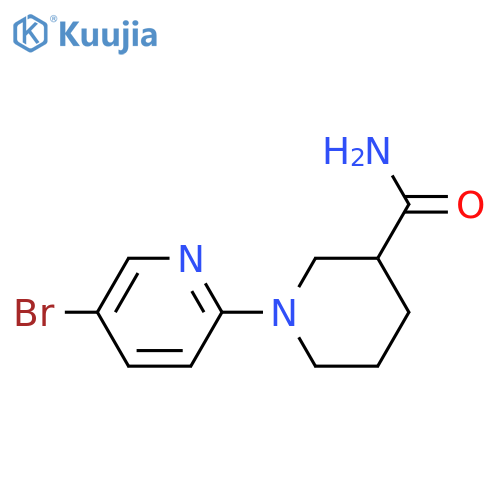

Cas no 1250050-53-3 (1-(5-bromopyridin-2-yl)piperidine-3-carboxamide)

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromopyridin-2-yl)piperidine-3-carboxamide

-

- MDL: MFCD14650338

- インチ: 1S/C11H14BrN3O/c12-9-3-4-10(14-6-9)15-5-1-2-8(7-15)11(13)16/h3-4,6,8H,1-2,5,7H2,(H2,13,16)

- InChIKey: XSJQEYPKQQIPAU-UHFFFAOYSA-N

- ほほえんだ: N1(C2=NC=C(Br)C=C2)CCCC(C(N)=O)C1

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-196234-0.1g |

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide |

1250050-53-3 | 95% | 0.1g |

$257.0 | 2023-09-17 | |

| Aaron | AR01BIC1-250mg |

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide |

1250050-53-3 | 95% | 250mg |

$530.00 | 2025-02-09 | |

| Enamine | EN300-196234-0.05g |

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide |

1250050-53-3 | 95% | 0.05g |

$174.0 | 2023-09-17 | |

| 1PlusChem | 1P01BI3P-2.5g |

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide |

1250050-53-3 | 95% | 2.5g |

$1651.00 | 2025-03-19 | |

| Enamine | EN300-196234-0.5g |

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide |

1250050-53-3 | 95% | 0.5g |

$579.0 | 2023-09-17 | |

| Aaron | AR01BIC1-50mg |

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide |

1250050-53-3 | 95% | 50mg |

$265.00 | 2025-02-09 | |

| 1PlusChem | 1P01BI3P-250mg |

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide |

1250050-53-3 | 95% | 250mg |

$443.00 | 2025-03-19 | |

| A2B Chem LLC | AW15493-500mg |

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide |

1250050-53-3 | 95% | 500mg |

$645.00 | 2024-04-20 | |

| A2B Chem LLC | AW15493-2.5g |

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide |

1250050-53-3 | 95% | 2.5g |

$1566.00 | 2024-04-20 | |

| A2B Chem LLC | AW15493-10g |

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide |

1250050-53-3 | 95% | 10g |

$3394.00 | 2024-04-20 |

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide 関連文献

-

1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

1-(5-bromopyridin-2-yl)piperidine-3-carboxamideに関する追加情報

Introduction to 1-(5-bromopyridin-2-yl)piperidine-3-carboxamide (CAS No. 1250050-53-3)

1-(5-bromopyridin-2-yl)piperidine-3-carboxamide (CAS No. 1250050-53-3) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers for its potential applications in drug discovery and medicinal chemistry. The compound features a piperidine core substituted with a 5-bromopyridine moiety at the 2-position, which introduces both electronic and steric effects that can modulate its biological activity. This structural configuration makes it a valuable scaffold for developing novel therapeutic agents, particularly in the areas of oncology, inflammation, and central nervous system disorders.

The bromopyridine moiety is particularly noteworthy due to its ability to participate in various chemical transformations, including cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules. The presence of the bromine atom at the 5-position of the pyridine ring enhances the electrophilicity of the ring, facilitating its incorporation into larger molecular architectures through palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are instrumental in constructing biaryl systems, which are prevalent in many bioactive molecules.

Moreover, the piperidine ring is a well-established pharmacophore in drug design, known for its ability to enhance oral bioavailability and binding affinity to biological targets. The amide functional group at the 3-position of the piperidine ring further extends its utility as a pharmacological tool, allowing for modifications that can fine-tune solubility, metabolic stability, and target interactions. The combination of these structural elements makes 1-(5-bromopyridin-2-yl)piperidine-3-carboxamide a versatile intermediate for synthesizing a diverse array of pharmacologically relevant compounds.

Recent advancements in medicinal chemistry have highlighted the importance of 1-(5-bromopyridin-2-yl)piperidine-3-carboxamide as a building block for small-molecule drugs. For instance, studies have demonstrated its utility in generating inhibitors targeting kinases and other enzymes implicated in cancer progression. The bromopyridine moiety serves as an effective handle for appending additional functional groups that can interact with specific residues in the enzyme active site, while the piperidine and amide units contribute to overall molecular shape and charge distribution.

In addition to its role in oncology research, 1-(5-bromopyridin-2-yl)piperidine-3-carboxamide has shown promise in investigations related to inflammatory diseases and neurodegenerative disorders. The structural features of this compound allow it to modulate signaling pathways involved in these conditions by interacting with receptors and enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. By leveraging its inherent chemical diversity, researchers have been able to design derivatives with enhanced specificity and reduced off-target effects.

The synthesis of 1-(5-bromopyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic transformations that highlight modern synthetic methodologies. A common approach begins with the preparation of 5-bromo-2-pyridineboronic acid, which undergoes Suzuki-Miyaura coupling with a piperidine derivative bearing a suitable protecting group on the nitrogen atom. Subsequent deprotection and functionalization steps yield the desired amide derivative. This synthetic route underscores the importance of transition-metal catalysis in constructing complex heterocyclic systems efficiently.

Recent publications have also explored computational methods to optimize derivatives of 1-(5-bromopyridin-2-yl)piperidine-3-carboxamide for improved pharmacokinetic profiles. Molecular docking studies have been employed to identify lead compounds with enhanced binding affinity and selectivity towards therapeutic targets. These computational approaches complement experimental efforts by providing rapid screening platforms for virtual libraries generated from structural modifications of this core scaffold.

The versatility of 1-(5-bromopyridin-2-yl)piperidine-3-carboxamide extends beyond its applications in drug discovery; it also serves as a valuable tool for studying ligand-receptor interactions at a molecular level. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate how this compound binds to biological targets and how modifications to its structure influence binding affinity and specificity.

In conclusion,1-(5-bromopyridin-2-yl)piperidine-3-carboxamide (CAS No. 1250050-53-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural properties and broad applicability in drug development. Its combination of a bromopyridine moiety and a piperidine core makes it an indispensable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new biological functions and synthetic methodologies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

1250050-53-3 (1-(5-bromopyridin-2-yl)piperidine-3-carboxamide) 関連製品

- 886498-49-3((2,3-Difluorophenyl)methanesulfonyl chloride)

- 872724-08-8(N-ethyl-N'-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)

- 1804147-45-2(Methyl 2-(3-chloropropanoyl)-5-cyanobenzoate)

- 171605-91-7(Xiaochongliulin)

- 1001754-52-4(4-Amino-4-methyl-piperidine-1-carboxylic acid 9H-fluoren-9-ylmethyl ester)

- 1804790-96-2(4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine)

- 78522-97-1(1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene)

- 1213612-73-7((2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol)

- 56125-49-6(N-(3-Aminopropyl)-4-methylbenzenesulfonamide)

- 21224-15-7(6-ethyl-1,3-benzothiazol-2-amine hydrochloride)